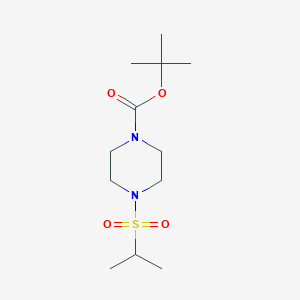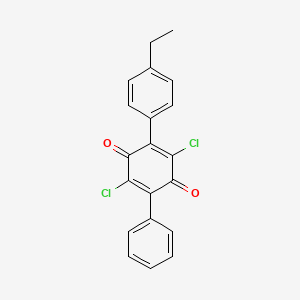
2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione is an organic compound with a complex structure featuring multiple aromatic rings and chlorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a precursor compound followed by a series of electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic rings .
Applications De Recherche Scientifique
2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. This can lead to changes in cellular processes and pathways, which are the basis for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dichloro-3-(4-methylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
- 2,5-Dichloro-3-(4-isopropylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
- 2,5-Dichloro-3-(4-tert-butylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
Uniqueness
What sets 2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione apart from similar compounds is its specific substitution pattern and the presence of both chlorine and ethyl groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
94463-69-1 |
|---|---|
Formule moléculaire |
C20H14Cl2O2 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
2,5-dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H14Cl2O2/c1-2-12-8-10-14(11-9-12)16-18(22)19(23)15(17(21)20(16)24)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Clé InChI |
BQPGAXMQMDPPLR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)Cl)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


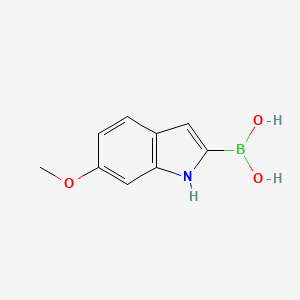
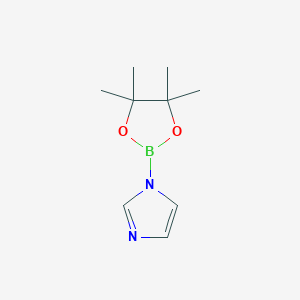
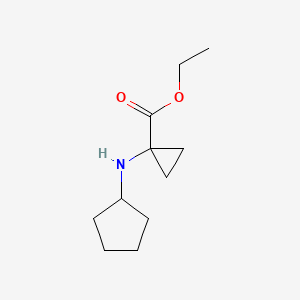
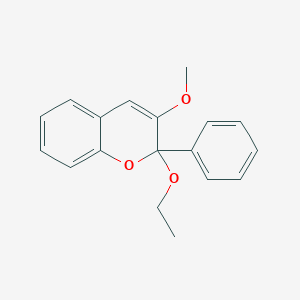
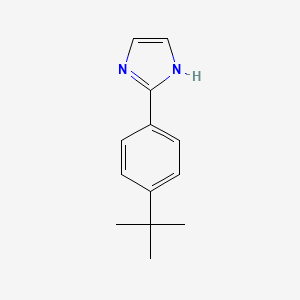
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)

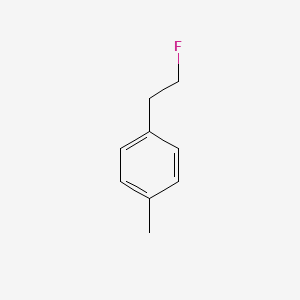
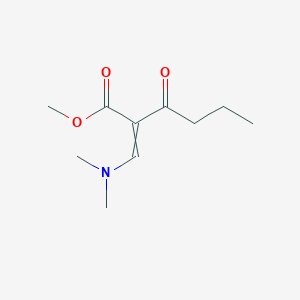
![[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)

![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)

